Quinoline, 5-amino-6-methyl-, sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 5-amino-6-methyl-, sulfate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry. The sulfate form of this compound enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 5-amino-6-methyl-, sulfate, can be achieved through various methods. Traditional methods include the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods often require harsh reaction conditions, such as high temperatures and strong acids.
Recent advances have focused on greener and more sustainable methods. For instance, microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored. These methods offer advantages such as reduced reaction times, lower energy consumption, and minimal environmental impact .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems has improved the efficiency and scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 5-amino-6-methyl-, sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline, 5-amino-6-methyl-, sulfate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimalarial properties.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of Quinoline, 5-amino-6-methyl-, sulfate involves its interaction with various molecular targets. In antimicrobial applications, it can inhibit the synthesis of nucleic acids and proteins in microorganisms. In anticancer research, it may induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a broad range of applications.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Quinoline, 5-amino-6-methyl-, sulfate stands out due to its enhanced solubility and specific functional groups, which provide unique reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
93687-26-4 |
---|---|
Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
6-methylquinolin-5-amine;sulfuric acid |
InChI |
InChI=1S/C10H10N2.H2O4S/c1-7-4-5-9-8(10(7)11)3-2-6-12-9;1-5(2,3)4/h2-6H,11H2,1H3;(H2,1,2,3,4) |
InChI Key |
UMMBIQZQLNJSFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.